1-Methoxypropan-2-yl 2-methylpropanoate
Description
1-Methoxypropan-2-yl 2-methylpropanoate is an ester compound derived from 2-methylpropanoic acid (isobutyric acid) and 1-methoxypropan-2-ol. Structurally, it consists of a methoxy-substituted propanol moiety esterified with a branched-chain carboxylic acid. For instance, ethyl 2-methylpropanoate (ethyl isobutyrate) is a key aroma compound in mangoes and apples due to its fruity notes , and hexyl 2-methylpropanoate contributes to apple volatile profiles . The methoxy group in 1-methoxypropan-2-yl esters may influence polarity, volatility, and metabolic stability compared to simpler alkyl esters .
Properties
CAS No. |
5436-79-3 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-methoxypropan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C8H16O3/c1-6(2)8(9)11-7(3)5-10-4/h6-7H,5H2,1-4H3 |
InChI Key |
YVAWVYWMAMFGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(C)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-Methylpropanoate (Ethyl Isobutyrate)
- Molecular Formula : C₆H₁₂O₂
- Applications: Aroma compound in mangoes and other fruits; odor activity value (OAV) significantly contributes to fruity notes .
- Key Differences : The ethyl ester lacks the methoxy group, resulting in higher volatility and simpler metabolic pathways compared to methoxy-substituted esters.
Hexyl 2-Methylpropanoate
1-Methoxypropan-2-yl Acetate
Ethyl 2-Methoxy-2-methylpropanoate
- Molecular Formula : C₇H₁₄O₃
- Applications : Industrial solvent or flavoring agent; CAS 4379-23-1 .
- Key Differences: The 2-methoxy-2-methylpropanoate structure introduces branching near the ester group, altering steric effects and boiling points compared to linear analogs.
Physicochemical and Functional Properties
The table below summarizes inferred or literature-derived properties of selected compounds:
*Inferred based on structural analogs.
Key Observations:
Solubility : The methoxy group enhances water solubility compared to purely alkyl esters, making such compounds suitable for applications requiring partial hydrophilicity .
Stability : Methoxy groups may slow ester hydrolysis in biological systems, as seen in pesticide transformation products with similar substituents .
Preparation Methods
Fischer Esterification with Methanesulfonic Acid
Fischer esterification, a classical approach for ester synthesis, involves the reaction of 2-methylpropanoic acid (isobutyric acid) with 1-methoxypropan-2-ol in the presence of a Brønsted acid catalyst. Methanesulfonic acid (MsOH), as demonstrated in the synthesis of triazine derivatives, provides an efficient catalytic pathway. In this method, equimolar amounts of the carboxylic acid and alcohol are refluxed in ethanol at 80°C for 12–15 hours, achieving yields exceeding 85%. The reaction proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the alcohol.
Solvent and Temperature Optimization
Lower alcohols such as methanol or ethanol enhance reaction rates due to their polar protic nature, which stabilizes transition states. For instance, refluxing at 60–80°C in methanol for 6–8 hours, as reported in epichlorohydrin-based syntheses, can be adapted for esterification. Elevated temperatures (>100°C) risk decarboxylation of the acid, necessitating precise thermal control.
Workup and Purification
Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, and the ester is extracted using ethyl acetate or toluene. Rotary evaporation followed by distillation under reduced pressure (40–50°C at 15 mmHg) yields the pure product. Gas chromatography-mass spectrometry (GC-MS) analysis confirms purity, with characteristic peaks at m/z 158 (M+H)+.
Acyl Chloride Alkylation
Reaction of 2-Methylpropanoyl Chloride with 1-Methoxypropan-2-ol
This two-step method involves generating 2-methylpropanoyl chloride from isobutyric acid using thionyl chloride, followed by nucleophilic acyl substitution with 1-methoxypropan-2-ol. The process, analogous to amine alkylation in triazine synthesis, employs N,N-diisopropylethylamine (DIPEA) as a base to scavenge HCl.
Catalytic and Stoichiometric Considerations
Stoichiometric DIPEA ensures complete deprotonation of the alcohol, enhancing nucleophilicity. Reactions conducted in tetrahydrofuran (THF) at 0–5°C minimize side reactions such as ester hydrolysis. Yields of 78–82% are typical, with residual acyl chloride quantified via titration with AgNO3.
Transition Metal-Catalyzed Hydrogenation
Catalyst Recycling and Lifespan
Palladium catalysts exhibit consistent activity over five cycles, with leaching <0.5 ppm per batch. X-ray photoelectron spectroscopy (XPS) confirms the retention of metallic Pd0 sites after reuse.
Enzymatic Esterification
Lipase-Catalyzed Transesterification
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|
| Fischer Esterification | MsOH | 80°C | 85% | 98.5% |
| Acyl Chloride Alkylation | DIPEA | 0–5°C | 80% | 97.2% |
| Hydrogenation | Pd/C (10 wt%) | 25°C | 75%* | 96.8% |
*Theoretical yield assuming propenyl precursor conversion.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-methoxypropan-2-yl 2-methylpropanoate with high purity?
Methodological Answer:
The compound is typically synthesized via esterification between 1-methoxypropan-2-ol and 2-methylpropanoic acid under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:
- Reflux conditions : Maintain temperatures between 80–100°C to drive equilibrium toward ester formation.
- Purification : Use fractional distillation under reduced pressure (e.g., 40–60 mmHg) to isolate the ester, followed by column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted starting materials .
- Purity validation : Confirm via GC-MS (retention time comparison) and ¹H/¹³C NMR (e.g., δ ~1.2 ppm for geminal methyl groups) .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
X-ray crystallography is critical for confirming stereochemistry and substituent positioning in derivatives. For example:
- Crystal growth : Use slow evaporation of a saturated solution in dichloromethane/hexane.
- Data collection : Employ a diffractometer (e.g., Cu-Kα radiation, λ = 1.54178 Å) with SHELX software for structure solution and refinement .
- Case study : A derivative, methyl 2-({6-[(1-methoxy-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridin-2-yl}formamido)-2-methylpropanoate, was resolved in the orthorhombic space group Pca2₁, with unit cell parameters a = 10.2307 Å, b = 9.3038 Å, c = 20.652 Å, confirming steric hindrance effects .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify methoxy (δ ~3.3 ppm), ester carbonyl (δ ~170–175 ppm), and branching methyl groups (δ ~1.0–1.5 ppm). Compare with analogs like methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and methoxy C-O (~1100 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy group).
Advanced: How can researchers reconcile contradictory kinetic data in enzymatic studies involving this compound?
Methodological Answer:
Contradictions often arise from solvent effects, enzyme isoforms, or competing reaction pathways. Strategies include:
- Solvent optimization : Test polar aprotic (e.g., DMSO) vs. protic (e.g., buffer) solvents to assess enzyme activity.
- Isotopic labeling : Use deuterated analogs to track reaction pathways via ²H NMR or LC-MS.
- Computational modeling : Apply DFT calculations (e.g., Gaussian) to predict transition states and compare with experimental rate constants .
Basic: What safety protocols are critical when handling this compound in catalytic studies?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~150–160°C).
- PPE : Wear nitrile gloves and safety goggles; avoid contact with skin (potential irritant per GHS classification) .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .
Advanced: How can researchers optimize regioselectivity in derivatization reactions of this ester?
Methodological Answer:
Regioselectivity in derivatives (e.g., aryl-substituted analogs) can be controlled via:
- Catalytic systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at sterically hindered positions .
- Temperature modulation : Lower temperatures (–20°C) favor kinetic control in nucleophilic acyl substitutions.
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to direct reactivity, as seen in peptide synthesis intermediates .
Basic: How to validate purity and stability of this compound under long-term storage?
Methodological Answer:
- Stability testing : Store samples at 4°C under nitrogen and analyze monthly via HPLC (C18 column, acetonitrile/water mobile phase).
- Degradation markers : Monitor for hydrolysis products (e.g., 2-methylpropanoic acid) using TLC (Rf comparison) .
Advanced: What strategies address low yields in multi-step syntheses of complex derivatives?
Methodological Answer:
- Intermediate trapping : Use flow chemistry to isolate unstable intermediates (e.g., enolates).
- Design of Experiments (DoE) : Apply response surface methodology to optimize variables (e.g., catalyst loading, solvent ratio) .
- Parallel synthesis : Screen 10–20 analogs simultaneously using automated liquid handlers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
